molecular formula C12H19N3O2 B2894914 4-cyano-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide CAS No. 2034283-18-4

4-cyano-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide

Cat. No. B2894914
CAS RN: 2034283-18-4
M. Wt: 237.303
InChI Key: GALDKGDGMQOXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Scientific Research Applications

PET Imaging of Microglia

One significant application involves the use of a PET radiotracer, [11C]CPPC, for imaging reactive microglia and disease-associated microglia in neuroinflammation. This tracer targets the CSF1R, a microglia-specific marker, aiding in the study of neuroinflammation's role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases. The development of [11C]CPPC as a noninvasive tool for monitoring neuroinflammation and drug target engagement in the brain underscores the importance of such compounds in neuroscientific research (Horti et al., 2019).

Heterocyclic Derivative Syntheses

Another application is seen in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing various compounds, including tetrahydrofuran and oxazoline derivatives. This method highlights the compound's role in creating diverse heterocyclic structures with potential applications in medicinal chemistry and drug development (Bacchi et al., 2005).

Mannich Reaction in Synthesis

The compound also finds application in the Mannich reaction for synthesizing N,S-containing heterocycles, offering a method for the creation of complex organic structures with potential utility in various chemical syntheses (Dotsenko et al., 2012).

Domino-Synthesis and Fluorescence Properties

Additionally, compounds like 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides exhibit fluorescent properties, suggesting their potential use in developing fluorescent probes for biological imaging and analytical applications (Ershov et al., 2015).

Future Directions

The development of new piperidine derivatives is an active area of research in the pharmaceutical industry, with the goal of discovering new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

4-cyano-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-8-10-3-5-15(6-4-10)12(16)14-9-11-2-1-7-17-11/h10-11H,1-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALDKGDGMQOXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.